4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
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Overview
Description
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as CFNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a small molecule that has been synthesized in the laboratory and has shown potential as a tool for studying biological systems.
Mechanism of Action
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a small molecule that can bind to specific proteins and enzymes in biological systems. The mechanism of action of this compound involves the formation of covalent bonds between this compound and the target protein or enzyme. This binding results in a change in the conformation of the protein or enzyme, which can lead to changes in its activity or function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to inhibit the activity of several proteases, which are involved in the regulation of various biological processes such as blood clotting and inflammation.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has several advantages as a tool for studying biological systems. It is a small molecule that can be easily synthesized in the laboratory. It has also been shown to have high specificity for certain proteins and enzymes, which makes it a useful tool for studying their activity and function. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the use of this compound as a tool for studying the activity of other enzymes and proteins in biological systems. Additionally, this compound can be used in the development of new diagnostic tools for the detection of certain diseases. Overall, this compound has shown great potential as a tool for studying biological systems, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in scientific research due to its unique properties. It has been used as a tool for studying biological systems, including enzyme kinetics, protein-protein interactions, and the activity of cytochrome P450 enzymes. This compound has several advantages as a tool for studying biological systems, including high specificity for certain proteins and enzymes. However, it also has some limitations, including toxicity at high concentrations and low solubility in aqueous solutions. Further research is needed to fully explore the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction of 4-chlorobenzoic acid with 2-fluoro-5-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has been used in several scientific research studies as a tool for studying biological systems. It has been used as a fluorescent probe for detecting protein-protein interactions, as well as for studying enzyme kinetics. This compound has also been used as a substrate for studying the activity of cytochrome P450 enzymes. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPKOPHLWSHNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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